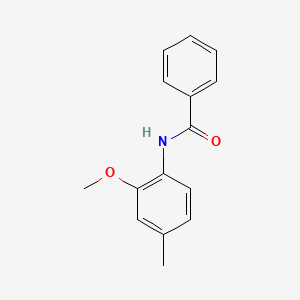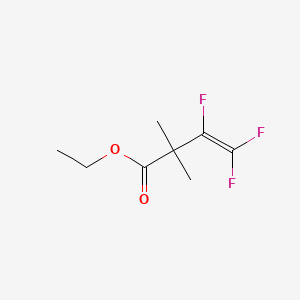
Benzenebutanamine, 2-bromo-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanamine, 2-bromo-N-(phenylmethyl)- is an organic compound with the molecular formula C17H20BrN It is a derivative of benzenebutanamine, where a bromine atom is substituted at the second position and a phenylmethyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under light or heat to generate the bromine radicals, which then react with the benzenebutanamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanamine, 2-bromo-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with NaOH may yield a hydroxylated derivative, while oxidation with KMnO4 could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
Benzenebutanamine, 2-bromo-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenebutanamine, 2-bromo-N-(phenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and phenylmethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-methylaniline: Similar in structure but with a methyl group instead of a phenylmethyl group.
N-Benzyl-2-bromo-N-phenylpropionamide: Another brominated derivative with different substituents.
Uniqueness
Benzenebutanamine, 2-bromo-N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a phenylmethyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
169963-60-4 |
|---|---|
Formule moléculaire |
C17H20BrN |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
N-benzyl-4-(2-bromophenyl)butan-1-amine |
InChI |
InChI=1S/C17H20BrN/c18-17-12-5-4-10-16(17)11-6-7-13-19-14-15-8-2-1-3-9-15/h1-5,8-10,12,19H,6-7,11,13-14H2 |
Clé InChI |
MLPMPKMVOCZTFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCCCC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
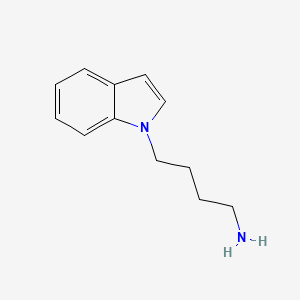
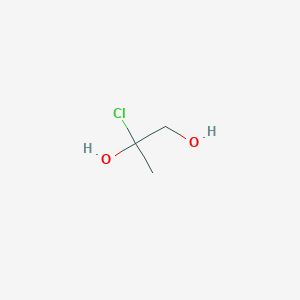
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
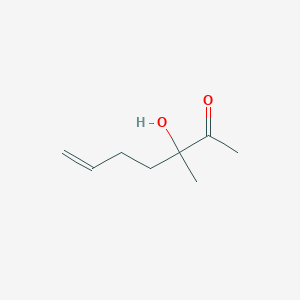
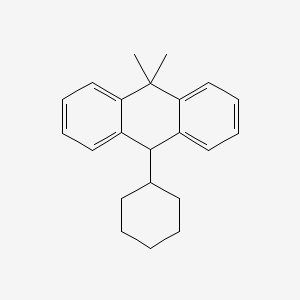
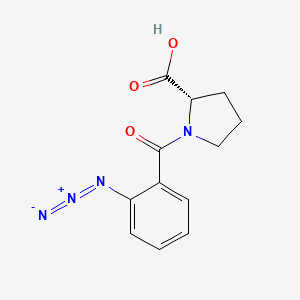

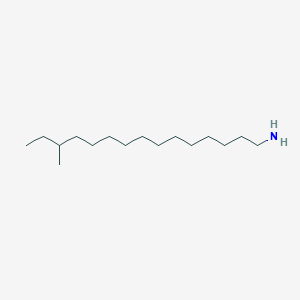
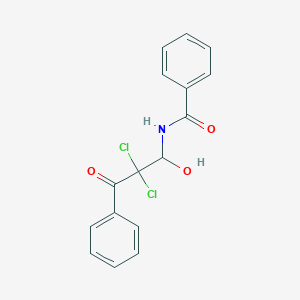
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)
